molecular formula C17H22N4O2 B5522182 2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol

2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol

Cat. No. B5522182
M. Wt: 314.4 g/mol
InChI Key: BRIKUHSQAFDCKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves reactions under specific conditions, such as refluxing in ethanol, to yield compounds with potential biological activities. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produced a compound characterized by NMR spectroscopy and single-crystal X-ray structure study, showing potent in vitro activity against certain cells (Asegbeloyin et al., 2014).

Molecular Structure Analysis

Molecular structure determination, such as single-crystal X-ray diffraction analysis, is crucial for understanding the geometric and electronic structure of these compounds. The crystal structure of a related uranyl complex revealed a nonplanar molecule with intermolecular hydrogen bonding, providing insights into the molecule's stability and interactions (Chumakov et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, forming complexes with different metals, indicating their potential as ligands in coordination chemistry. These reactions often result in compounds with significant biological activities, highlighting the chemical versatility and reactivity of the pyrazole core (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are influenced by the compound's molecular structure. For example, the crystalline structure of bis(4-benzoyl-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-onato)-(ethanol)-dioxourane(VI) ethanol solvate provides insights into the compound's stability and intermolecular interactions, which are crucial for its physical properties (Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's molecular structure and the presence of functional groups. The synthesis and characterization of novel pyrazolines and their reactions to form complexes reveal their chemical properties and potential applications in various fields, such as medicinal chemistry and materials science (Kariuki et al., 2022).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis, Characterization, and Biological Activity : This study involved the synthesis of a compound related to the one , exploring its in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014).

Stereochemistry and Solvents Effects

  • Stereochemistry of Base-catalysed Addition : Investigated the effects of solvents and activating groups on the stereochemistry of addition in similar compounds, highlighting the complexity and variability in chemical reactions (Basyouni et al., 1980).

Crystal Structure Studies

  • Crystal Structure Analysis : Focused on the crystal structure of a related complex, revealing insights into molecular arrangement and interactions, which are crucial for understanding the physical and chemical properties of such compounds (Chumakov et al., 2014).

Novel Compound Synthesis

  • Synthesis of Novel Heterocycles : Explored the synthesis of new heterocycles from similar compounds, expanding the range of potential applications in pharmaceutical and material sciences (Kariuki et al., 2022).

Antimicrobial Activity

  • Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives : This research synthesized derivatives of compounds structurally related to the one and evaluated their antiinflammatory activity (Abignente et al., 1992).

One-Pot Syntheses

  • Facile One-Pot Syntheses : Demonstrated the synthesis of complex pyridines from a similar compound, showcasing the efficiency of one-pot reactions in producing multifunctional compounds (Latif et al., 2003).

Coordination Chemistry

  • Study of a Cobalt(II) Complex : Examined a Co(II) complex with similar ligands, contributing to our understanding of coordination chemistry and potential applications in catalysis (Idemudia & Hosten, 2012).

Domino Synthesis

  • Microwave-Assisted Domino Synthesis : Highlighted an efficient method for synthesizing pyran derivatives, indicating the potential for rapid and efficient synthesis of complex organic molecules (Hadiyal et al., 2020).

properties

IUPAC Name

[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-20-9-10-21(12-15(20)7-11-22)17(23)14-4-2-13(3-5-14)16-6-8-18-19-16/h2-6,8,15,22H,7,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIKUHSQAFDCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)C(=O)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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